Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .
Synthesis Analysis
Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis of novel compounds through the manipulation of sodium salts and related structures, leading to insights into their crystal structures, magnetic properties, and potential for forming positional isomers. For instance, the synthesis of novel triarylmethyl carbocation radical salts, including variations with pyridine groups, highlights the significance of positional isomerism and its impact on the molecular properties such as magnetic susceptibility and NIR absorption bands (Guo-Ping Yong et al., 2015).
Catalysis and Ligand Design
The development of rigid, bidentate N-heterocyclic carbene-pyridine ligands for use in catalysis reveals the relationship between steric and electronic effects in catalytic processes. Such ligands have been employed in palladium-catalyzed allylic substitution reactions, offering insights into the interplay between ligand design and catalytic efficiency (Anthony R. Chianese et al., 2009).
Biological and Medicinal Applications
The exploration of sodium salts in the context of biological activities demonstrates their potential in drug discovery and therapeutic applications. For example, studies on the synthesis and reactivity of fluorescent N-/purin-6-yl/pyridinium salts reveal new families of ionic side-products in oligonucleotide synthesis, which could have implications for genetic engineering and pharmaceuticals (R. Adamiak et al., 1985).
Material Science and Photophysical Properties
Research into the luminescent properties of lanthanide complexes with substituted bis(benzimidazolyl)pyridines showcases the utility of such compounds in material science, particularly in the development of new luminescent materials. The study of these complexes offers valuable data on their structural and photophysical properties, which could be applied in the design of optical and electronic devices (S. Petoud et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Na/c1-13-5-9(11-6-13)7-3-2-4-8(12-7)10(14)15;/h2-6H,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPYFITYDVAKGO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NC(=CC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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